molecular formula C11H13NO3S B13967956 1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide CAS No. 31848-35-8

1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide

Cat. No.: B13967956
CAS No.: 31848-35-8
M. Wt: 239.29 g/mol
InChI Key: CYJSGRCJQDNYER-UHFFFAOYSA-N
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Description

1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide is a chemical compound belonging to the class of benzothiazinones This compound is characterized by a benzene ring fused to a thiazine ring, with a propyl group attached at the third position and two dioxide groups at the second and second prime positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone can lead to the formation of the benzothiazinone ring system. The reaction conditions typically involve the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the dioxide groups to sulfides or thiols.

    Substitution: The propyl group or other substituents on the benzene ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The compound’s molecular targets and pathways involved can vary, but it often involves binding to active sites or interacting with key functional groups within the target molecules.

Comparison with Similar Compounds

    1H-2,3-Benzothiazin-4(3H)-one, 3-methyl-, 2,2-dioxide: Similar structure but with a methyl group instead of a propyl group.

    1H-2,3-Benzothiazin-4(3H)-one, 3-ethyl-, 2,2-dioxide: Similar structure but with an ethyl group instead of a propyl group.

    1H-2,3-Benzothiazin-4(3H)-one, 3-butyl-, 2,2-dioxide: Similar structure but with a butyl group instead of a propyl group.

Uniqueness: 1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide is unique due to its specific propyl substitution, which can influence its chemical reactivity, physical properties, and potential applications. The presence of the propyl group may affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl, ethyl, and butyl analogs.

Properties

CAS No.

31848-35-8

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

2,2-dioxo-3-propyl-1H-2λ6,3-benzothiazin-4-one

InChI

InChI=1S/C11H13NO3S/c1-2-7-12-11(13)10-6-4-3-5-9(10)8-16(12,14)15/h3-6H,2,7-8H2,1H3

InChI Key

CYJSGRCJQDNYER-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2CS1(=O)=O

Origin of Product

United States

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